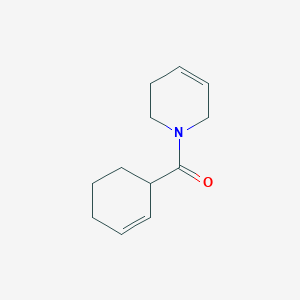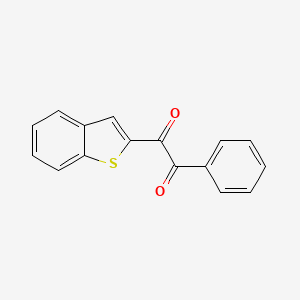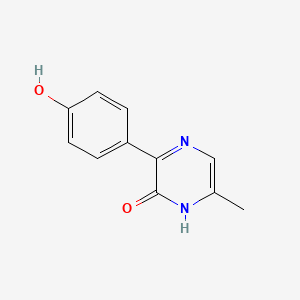
6-Methyl-alpha-(4-methyl-1-piperazinylcarbonyl)ergoline-8-beta-propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-alpha-(4-methyl-1-piperazinylcarbonyl)ergoline-8-beta-propionitrile is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 6-Methyl-alpha-(4-methyl-1-piperazinylcarbonyl)ergoline-8-beta-propionitrile involves multiple steps, starting from the ergoline skeleton. The synthetic route typically includes the introduction of the methyl group at the 6-position, followed by the attachment of the piperazinylcarbonyl group at the alpha position. The final step involves the addition of the propionitrile group at the 8-beta position. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
6-Methyl-alpha-(4-methyl-1-piperazinylcarbonyl)ergoline-8-beta-propionitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazinylcarbonyl group, leading to the formation of different derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other ergoline derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a dopamine receptor agonist.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction can influence various signaling pathways and cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
6-Methyl-alpha-(4-methyl-1-piperazinylcarbonyl)ergoline-8-beta-propionitrile can be compared with other ergoline derivatives such as:
Lysergic acid diethylamide (LSD): Known for its psychedelic effects.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used to treat Parkinson’s disease and hyperprolactinemia.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
74627-31-9 |
|---|---|
Formule moléculaire |
C24H31N5O |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
2-[[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C24H31N5O/c1-27-6-8-29(9-7-27)24(30)17(13-25)10-16-11-20-19-4-3-5-21-23(19)18(14-26-21)12-22(20)28(2)15-16/h3-5,14,16-17,20,22,26H,6-12,15H2,1-2H3/t16-,17?,20-,22-/m1/s1 |
Clé InChI |
DHWNRQQNPIIQQA-UCQBSIRWSA-N |
SMILES isomérique |
CN1CCN(CC1)C(=O)C(C[C@@H]2C[C@H]3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C)C#N |
SMILES canonique |
CN1CCN(CC1)C(=O)C(CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14446559.png)
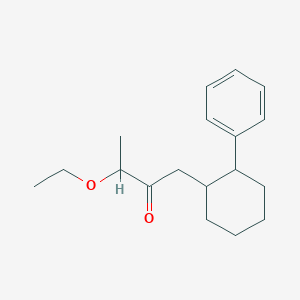
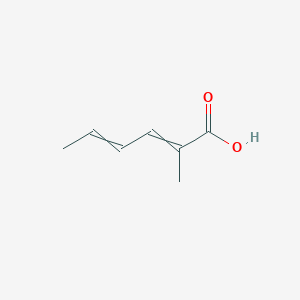
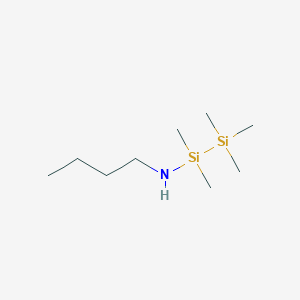
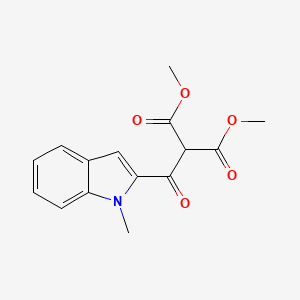
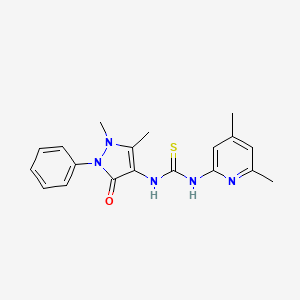
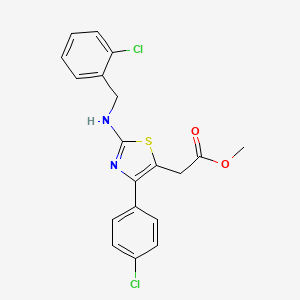

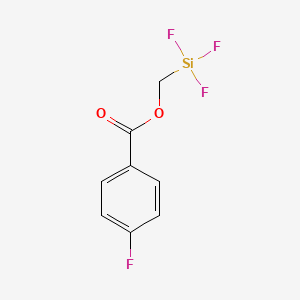
![2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one](/img/structure/B14446611.png)
